molecular formula C20H17N3O2S B12458847 N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide

N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide

Cat. No.: B12458847
M. Wt: 363.4 g/mol
InChI Key: CNPYEXADQJHFTG-UHFFFAOYSA-N
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Description

N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxypyridine moiety, a carbamothioyl group, and a diphenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2-diphenylacetamide in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions are generally mild, and the process can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxypyridine moiety can form hydrogen bonds with active sites, while the carbamothioyl group can coordinate with metal ions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxypyridine and carbamothioyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide

InChI

InChI=1S/C20H17N3O2S/c24-16-12-7-13-21-18(16)22-20(26)23-19(25)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17,24H,(H2,21,22,23,25,26)

InChI Key

CNPYEXADQJHFTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C=CC=N3)O

Origin of Product

United States

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